2-Biphenylbenzoxazole
Overview
Description
2-Biphenylbenzoxazole is a heterocyclic aromatic compound that consists of a benzoxazole ring fused with a biphenyl group. This compound is known for its diverse applications in various fields, including medicinal chemistry, materials science, and organic synthesis. The unique structure of this compound allows it to exhibit a range of biological activities and chemical reactivity, making it a valuable compound for research and industrial purposes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Biphenylbenzoxazole typically involves the condensation of 2-aminophenol with aromatic aldehydes or ketones. One common method includes the reaction of 2-aminophenol with benzaldehyde in the presence of a catalyst such as titanium tetraisopropoxide (TTIP) and an oxidizing agent like hydrogen peroxide (H₂O₂) under mild conditions . The reaction is usually carried out in an organic solvent such as ethanol at a temperature of around 50°C .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Catalysts such as nanocatalysts, metal catalysts, and ionic liquid catalysts are often employed to improve the reaction rate and selectivity .
Chemical Reactions Analysis
Types of Reactions
2-Biphenylbenzoxazole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzoxazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, including specific temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinone derivatives, while substitution reactions can produce a variety of functionalized benzoxazole compounds .
Scientific Research Applications
2-Biphenylbenzoxazole has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Industry: This compound is used in the production of dyes, pigments, and other functional materials.
Mechanism of Action
The mechanism of action of 2-Biphenylbenzoxazole involves its interaction with specific molecular targets and pathways. For instance, it can inhibit the activity of certain enzymes or proteins involved in disease processes. The compound’s planar structure allows it to form π-π stacking interactions and hydrogen bonds with biological targets, enhancing its binding affinity and specificity . These interactions can lead to the modulation of cellular pathways, resulting in therapeutic effects .
Comparison with Similar Compounds
2-Biphenylbenzoxazole can be compared with other benzoxazole derivatives, such as:
- 5-Nitro-2-(4-butylphenyl)benzoxazole
- 2-(4-Butylphenyl)oxazolo[4,5-b]pyridine
These compounds share similar structural features but may exhibit different biological activities and chemical reactivity . The unique combination of the biphenyl group with the benzoxazole ring in this compound contributes to its distinct properties and applications .
Properties
IUPAC Name |
2-(4-phenylphenyl)-1,3-benzoxazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13NO/c1-2-6-14(7-3-1)15-10-12-16(13-11-15)19-20-17-8-4-5-9-18(17)21-19/h1-13H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYCMQKNWEVYOIJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=NC4=CC=CC=C4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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